N3-Demethylation: 100-Fold Reduction in RIPK1 Inhibitory Potency Relative to N3-Methylated Nec-1, While Preserving IDO1 Inhibitory Activity
The target compound (287918-23-4) lacks the N3-methyl substituent present on Nec-1 (CAS 4311-88-0). In the direct head-to-head comparison reported by Takahashi et al. (2012), the N3-demethylated analog Nec-1i (CAS 64419-92-7) was approximately 100-fold less effective than N3-methylated Nec-1 in inhibiting recombinant human RIPK1 kinase activity in vitro, yet both Nec-1 and Nec-1i inhibited human IDO1 with comparable EC₅₀ values to the reference inhibitor 1-methyl-tryptophan [1]. This demonstrates that the N3-methyl group is a binary selectivity switch between RIPK1 and IDO1 engagement within this scaffold. Since 287918-23-4 shares the N3-unsubstituted thiohydantoin core with Nec-1i, it is predicted by class-level inference to exhibit similarly attenuated RIPK1 activity relative to Nec-1, a property that must be accounted for in experimental design [1][2].
| Evidence Dimension | RIPK1 kinase inhibitory activity (in vitro, human recombinant RIPK1) |
|---|---|
| Target Compound Data | No direct data available; predicted to be significantly less potent than Nec-1 at RIPK1 based on N3-demethylation SAR |
| Comparator Or Baseline | Nec-1i (CAS 64419-92-7): ~100-fold less effective than Nec-1 at RIPK1 inhibition; Nec-1 (CAS 4311-88-0): active RIPK1 inhibitor (EC₅₀ = 182 nM in Jurkat cells) |
| Quantified Difference | N3-demethylation produces approximately 100-fold reduction in RIPK1 inhibitory potency (Nec-1i vs. Nec-1 in vitro RIPK1 assay); >100-fold lower inhibitory activity confirmed at 100 μM concentration [1] |
| Conditions | In vitro kinase assay using human recombinant RIPK1; autophosphorylation measured; Nec-1i showed no inhibition at concentrations where Nec-1 was fully effective [1] |
Why This Matters
Investigators procuring 287918-23-4 for necroptosis studies must recognize that, like Nec-1i, this compound is unlikely to function as a potent RIPK1 inhibitor, and its use as a direct Nec-1 substitute would yield false-negative results in RIPK1-dependent assays.
- [1] Takahashi N, Duprez L, Grootjans S, et al. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models. Cell Death Dis. 2012;3:e437. doi:10.1038/cddis.2012.176 View Source
- [2] Teng X, Degterev A, Jagtap P, et al. Structure-activity relationship study of novel necroptosis inhibitors. Bioorg Med Chem Lett. 2005;15(22):5039-5044. doi:10.1016/j.bmcl.2005.07.077 View Source
